Regulatory-Validated LC-MS/MS Method with Wide Linear Range
A rapid, selective LC-MS/MS method was developed and fully validated per USFDA guidelines for procyclidine quantification in human plasma employing Procyclidine-d11 hydrochloride as internal standard. The method achieved linearity over 0.5–120 ng/mL (r² >0.99) and was successfully applied to healthy human subjects [1]. In contrast, unlabeled procyclidine hydrochloride cannot serve as an internal standard because it is indistinguishable from the analyte in mass spectrometry [2].
| Evidence Dimension | Analytical method linearity and regulatory validation status |
|---|---|
| Target Compound Data | Linear range 0.5–120 ng/mL; fully validated per USFDA guidelines; applied in human pharmacokinetic study |
| Comparator Or Baseline | Unlabeled Procyclidine hydrochloride: cannot serve as internal standard; no FDA-validated LC-MS/MS method achievable without deuterated IS |
| Quantified Difference | Unique capability to act as internal standard, enabling a validated method with 240-fold linear dynamic range |
| Conditions | LC-MS/MS on Zodiac C18 column (50 × 4.6 mm, 5 µm); mobile phase methanol:0.1% formic acid (70:30); flow 1 mL/min; MRM positive mode; liquid-liquid extraction with MTBE |
Why This Matters
This provides a regulatory-ready, reproducible method for procyclidine quantification in clinical/bioanalytical laboratories, which unlabeled drug cannot achieve.
- [1] Bezawada V, et al. Bioanalytical method for estimation of procyclidine in human plasma using liquid chromatography-tandem mass spectrometry. Eur J Mass Spectrom. 2022;28(3-4):89-93. doi:10.1177/14690667221111153 View Source
- [2] USP Monographs: Procyclidine Hydrochloride, USP29-NF24. http://ftp.uspbpep.com/v29240/usp29nf24s0_m69790.html View Source
